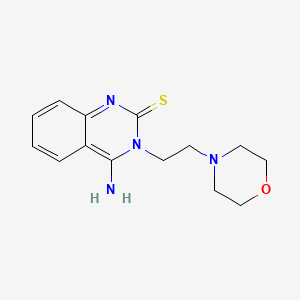
4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol: is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholinoethyl group and the thiol functionality adds to its chemical versatility and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents such as 2-chloroethylmorpholine.
Thiol Functionalization: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antinociceptive agent, which means it could help in pain relief.
Biological Studies: Its interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to study thiol-based redox processes in cells.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The morpholinoethyl group can enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Imino-3-(2-piperidinoethyl)-3,4-dihydro-2-quinazolinethiol: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
4-Imino-3-(2-dimethylaminoethyl)-3,4-dihydro-2-quinazolinethiol: Contains a dimethylaminoethyl group.
Uniqueness
4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol is unique due to the presence of the morpholinoethyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The thiol group also provides a unique reactive site for covalent modifications.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
4-amino-3-(2-morpholin-4-ylethyl)quinazoline-2-thione |
InChI |
InChI=1S/C14H18N4OS/c15-13-11-3-1-2-4-12(11)16-14(20)18(13)6-5-17-7-9-19-10-8-17/h1-4H,5-10,15H2 |
InChI Key |
PMLGNXKKTKGLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11192071.png)
![methyl (2Z)-{1-[(3-chloro-2-methylphenyl)carbamothioyl]-2-[(4-methylquinazolin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate](/img/structure/B11192080.png)
![3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B11192084.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11192090.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11192114.png)
![9-(4-chlorophenyl)-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192120.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192123.png)
![Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B11192133.png)
![N-(2-phenylethyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11192140.png)

![2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192153.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11192154.png)
![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11192158.png)
![5-(2-chlorophenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11192161.png)
